physicochemical properties of 5-Fluoro-2-methylpyridine 1-oxide
physicochemical properties of 5-Fluoro-2-methylpyridine 1-oxide
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Growing Interest
5-Fluoro-2-methylpyridine 1-oxide is a heterocyclic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure, which combines the aromaticity of a pyridine ring with the unique electronic properties of a fluorine substituent and an N-oxide functional group, makes it a valuable building block in organic synthesis.[1][2] The strategic placement of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity.[3] This guide offers a comprehensive overview of the , providing researchers and drug development professionals with the foundational knowledge required for its effective application.
Molecular and Structural Properties
The foundational characteristics of 5-Fluoro-2-methylpyridine 1-oxide are detailed below. Understanding these properties is the first step in predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | Calculated |
| Molecular Weight | 127.12 g/mol | Calculated |
| CAS Number | Not available | N/A |
The molecule is expected to have a planar pyridine ring structure.[4] The N-oxide group and the methyl group are also likely to lie in the plane of the ring. The fluorine atom, being a substituent on the ring, will also be in the plane. The presence of the electronegative fluorine atom and the N-oxide group will significantly influence the electron distribution within the pyridine ring, impacting its reactivity and intermolecular interactions.[5]
Caption: 2D structure of 5-Fluoro-2-methylpyridine 1-oxide.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 5-Fluoro-2-methylpyridine 1-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and N-oxide groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[6] A single resonance is expected for the fluorine atom in 5-Fluoro-2-methylpyridine 1-oxide, and its chemical shift will be indicative of its electronic environment.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can be used to identify the functional groups present in the molecule.[5] Characteristic vibrational modes for the C-F bond, the N-O bond, and the pyridine ring are expected to be observed.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-2-methylpyridine 1-oxide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for each carbon.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants in all spectra to assign the signals to the respective nuclei in the molecule.
Caption: Workflow for NMR spectroscopic analysis.
Physicochemical and Thermal Properties
The physical and thermal properties of 5-Fluoro-2-methylpyridine 1-oxide are critical for its handling, storage, and application in various processes. While experimental data for this specific molecule is scarce, we can make informed estimations based on related compounds.
| Property | Estimated Value/Range | Basis for Estimation |
| Melting Point | 45-55 °C | Based on 2-methylpyridine N-oxide (41-45 °C) and considering the effect of fluorination.[7] |
| Boiling Point | > 200 °C | Based on related fluorinated pyridones and pyridine N-oxides.[3] |
| Solubility | Soluble in polar organic solvents | General solubility of pyridine N-oxides. |
| Thermal Stability | Thermally stable over a wide temperature range | Based on studies of substituted pyridine N-oxides.[8] |
| N-O Bond Dissociation Energy | ~60-66 kcal/mol | Based on computational studies of pyridine N-oxides.[9] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Fluoro-2-methylpyridine 1-oxide into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 100 °C).
-
Cool the sample back to the initial temperature.
-
Perform a second heating ramp to observe any changes in thermal behavior.
-
-
Data Analysis: Analyze the resulting thermogram to determine the melting point (onset or peak of the endothermic transition) and the enthalpy of fusion.
Caption: Workflow for thermal analysis using DSC.
Synthesis and Reactivity
A common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine.[10] Therefore, 5-Fluoro-2-methylpyridine 1-oxide can likely be synthesized by the N-oxidation of 5-fluoro-2-methylpyridine using an oxidizing agent such as hydrogen peroxide or a peroxy acid.
The reactivity of 5-Fluoro-2-methylpyridine 1-oxide is expected to be characteristic of pyridine N-oxides. The N-oxide group can be deoxygenated, and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, with the positions of substitution being influenced by the methyl and fluoro substituents.
Safety and Handling
Based on the GHS classifications for the parent compound, 5-fluoro-2-methylpyridine, caution should be exercised when handling 5-Fluoro-2-methylpyridine 1-oxide.[11] Potential hazards include:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-Fluoro-2-methylpyridine 1-oxide is a compound with significant potential in various fields of chemical research and development. Its unique combination of a fluorinated pyridine ring and an N-oxide functionality imparts a set of physicochemical properties that are of great interest to synthetic and medicinal chemists. While further experimental work is needed to fully elucidate its properties, this guide provides a solid foundation based on the analysis of related compounds and established analytical techniques. The protocols and data presented herein are intended to aid researchers in the safe and effective use of this promising molecule.
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ACS Publications. X-ray Crystal Structure and Magnetic and Photophysical Properties of Novel Copper(II) N-Oxide Adduct [(4-MPyO)2(CuCl2)2(H2O)(C2H5OH)] (4-MPyO = 4-(4-Methoxystyryl)pyridine N-Oxide). [Link]
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